1,1,1-Trichloro-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136556. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

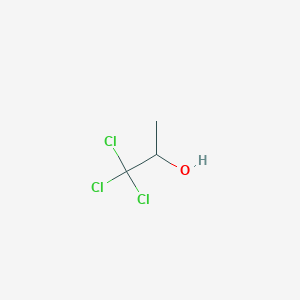

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMBPASAOZIEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870395 | |

| Record name | 1,1,1-Trichloropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-00-6 | |

| Record name | 1,1,1-Trichloro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trichloropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trichloropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRICHLORO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63H9A1KXE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1,1-Trichloro-2-propanol via Grignard Reaction

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,1-Trichloro-2-propanol, a valuable chemical intermediate, through the nucleophilic addition of methylmagnesium bromide to chloral. The document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and emphasizes critical safety considerations. Characterization techniques and expected data are presented to ensure product validation. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reliable methodology for this specific Grignard reaction. The protocols and insights are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of secondary alcohols via the reaction of a Grignard reagent with an aldehyde is a cornerstone of organic chemistry, providing a powerful and versatile method for carbon-carbon bond formation. The specific reaction between methylmagnesium bromide (CH₃MgBr) and chloral (trichloroacetaldehyde, CCl₃CHO) to yield this compound (CCl₃CH(OH)CH₃) is a classic example of this transformation.[1]

This compound is a crystalline solid with a camphor-like odor.[1] Its structural motif, featuring a secondary alcohol adjacent to a trichloromethyl group, makes it a subject of interest in medicinal chemistry and materials science.

This guide moves beyond a simple recitation of steps. It provides a causal explanation for each procedural choice, from the rigorous exclusion of water to the specific techniques for controlling reaction exothermicity. By understanding the "why" behind the "how," researchers can better troubleshoot deviations and adapt the methodology to their specific laboratory context.

Core Reaction Mechanism: A Tale of Two Carbons

The Grignard reaction proceeds through the nucleophilic attack of the carbanionic carbon of the organomagnesium halide on the electrophilic carbonyl carbon of the aldehyde.[2][3] The significant difference in electronegativity between carbon and magnesium renders the methyl group of methylmagnesium bromide highly nucleophilic. Conversely, the carbonyl carbon of chloral is rendered highly electrophilic by the electron-withdrawing effects of both the oxygen atom and the adjacent trichloromethyl group.

The reaction can be dissected into two primary stages:

-

Nucleophilic Addition: The methyl carbanion from CH₃MgBr attacks the carbonyl carbon of chloral. This breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[3]

-

Aqueous Work-up (Protonation): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). The magnesium alkoxide is protonated to yield the final product, this compound, and water-soluble magnesium salts.[4][5]

Caption: The two-stage mechanism of the Grignard synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving Grignard reagents and anhydrous solvents must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[6][7]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| Magnesium Turnings | 7439-95-4 | 24.31 | Flammable solid; reacts with water.[8] |

| Methyl Bromide (or Iodide) | 74-83-9 | 94.94 | For in-situ Grignard preparation. |

| Methylmagnesium Bromide (3.0 M in ether) | 75-16-1 | 119.25 | Commercially available; highly flammable, pyrophoric, water-reactive.[9] |

| Chloral (Trichloroacetaldehyde) | 75-87-6 | 147.39 | Corrosive, toxic. |

| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Extremely flammable, peroxide-former. |

| Saturated Aqueous NH₄Cl | 12125-02-9 | 53.49 | Quenching agent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |

| Iodine (I₂) | 7553-56-2 | 253.81 | Catalyst for activating magnesium.[7] |

Apparatus Setup

All glassware must be rigorously dried in an oven at >110 °C overnight and assembled while still warm under a stream of inert gas to preclude atmospheric moisture.[5][10]

-

A three-neck round-bottom flask equipped with:

-

A magnetic stir bar.

-

A reflux condenser topped with a gas inlet for inert gas.

-

A pressure-equalizing dropping funnel.

-

A thermometer or thermocouple to monitor the internal reaction temperature.

-

-

An ice-water bath for temperature control.

-

Standard glassware for work-up and purification.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Grignard Reagent: Place commercially available methylmagnesium bromide (3.0 M in diethyl ether, 1.1 equivalents) in the three-neck flask via cannula or syringe under a positive pressure of inert gas. Dilute with additional anhydrous diethyl ether to ensure adequate stirring volume.

-

Temperature Control: Cool the stirred Grignard solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the addition and minimize side reactions.[4]

-

Chloral Addition: Dissolve chloral (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cooled, stirring Grignard reagent at a rate that maintains the internal temperature below 10 °C. A thick, white precipitate of the magnesium alkoxide will form.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature, stirring for another hour to ensure completion.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step is highly exothermic and may produce gas; slow addition is critical for safety. Continue adding the solution until the solid dissolves and two clear layers are visible.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

-

Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will be a solid. Recrystallize from a suitable solvent (e.g., minimal hot water or a hexane/ethyl acetate mixture) to yield pure this compound as monoclinic crystals.[1]

Safety and Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. The following hazards are of primary concern in this procedure:

-

Grignard Reagents: Methylmagnesium bromide is highly reactive and potentially pyrophoric (may ignite on contact with air).[9] It reacts violently with water and other protic sources.[11] All transfers must be conducted under an inert atmosphere using proper syringe or cannula techniques.[9]

-

Anhydrous Ethers: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources in the vicinity.[11] Ethers can also form explosive peroxides upon storage; use a fresh, tested bottle.

-

Chloral: Chloral is toxic and corrosive. Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12]

-

Exothermic Reaction: The reaction is highly exothermic. Proper temperature control via an ice bath and slow, controlled addition of the aldehyde are essential to prevent a runaway reaction.[6] A blast shield is recommended.

Product Characterization and Validation

Validation of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Expected Value | Reference |

| Molecular Formula | C₃H₅Cl₃O | [1] |

| Molecular Weight | 163.43 g/mol | [1] |

| Appearance | Monoclinic crystals, camphor-like odor | [1] |

| Melting Point | 50 °C | [1] |

| Boiling Point | 161-162 °C | [1] |

| Solubility | Freely soluble in alcohol and ether; sparingly in water. | [1] |

Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum should exhibit two main signals:

-

A quartet for the single proton on the carbon bearing the hydroxyl group (-CH(OH)-), split by the adjacent methyl protons.

-

A doublet for the three protons of the methyl group (-CH₃), split by the adjacent methine proton.

-

A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR): The spectrum will show three distinct carbon signals corresponding to the trichloromethyl carbon (CCl₃), the alcohol-bearing carbon (CHOH), and the methyl carbon (CH₃).

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic peaks:

-

A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

C-H stretching absorptions around 2850-3000 cm⁻¹.

-

A strong C-Cl stretching absorption in the fingerprint region (typically 600-800 cm⁻¹).

-

Spectral data for this compound can be found in public databases for comparison.[13][14]

Conclusion

The synthesis of this compound from chloral and methylmagnesium bromide is a robust and high-yielding reaction when performed with careful attention to anhydrous conditions and temperature control. This guide provides the necessary mechanistic insights and a detailed experimental framework to enable researchers to successfully and safely perform this synthesis. The provided characterization data serves as a benchmark for validating the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

- Kharasch, M. S., et al. (1941). Journal of the American Chemical Society, 63, 2305. (Note: While the citation is found, a direct link to the 1941 article is not available through the search tool.

- BenchChem. (n.d.). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- University of Georgia Office of Research. (n.d.). Grignard Reagents SOP.

- BenchChem. (n.d.). 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol).

- Jasperse, J. (n.d.). Grignard Reaction.

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.

- Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds.

- BenchChem. (n.d.). Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]

- University course material. (n.d.). Experiment 25 – The Grignard Reaction.

-

Lab Alley. (2024). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. dchas.org [dchas.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. media.laballey.com [media.laballey.com]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. research.uga.edu [research.uga.edu]

- 13. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(76-00-6) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 1,1,1-Trichloro-2-propanol (CAS Number 76-00-6): An In-depth Technical Guide

Introduction

1,1,1-Trichloro-2-propanol, identified by the CAS number 76-00-6, is a significant chemical entity in various research and industrial applications. A thorough understanding of its molecular structure is paramount for its effective and safe utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed reference for its structural elucidation. We will delve into the principles and experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), and critically analyze the resulting spectra to confirm the molecular architecture of this compound.

Molecular Structure

The structural integrity of a molecule is the foundation of its chemical behavior. For this compound, the arrangement of its constituent atoms is key to interpreting its spectroscopic fingerprint.

Caption: A simplified workflow for acquiring an NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~1.5 | 3H | Doublet | -CH₃ |

| ~2.5 | 1H | Singlet (broad) | -OH |

| ~4.3 | 1H | Quartet | -CH |

-

-CH₃ Protons: The methyl protons are adjacent to the methine proton, resulting in a doublet due to spin-spin coupling.

-

-OH Proton: The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

-

-CH Proton: The methine proton is coupled to the three protons of the methyl group, leading to a quartet (according to the n+1 rule). Its downfield chemical shift is due to the deshielding effect of the adjacent oxygen and the trichloromethyl group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display three signals, corresponding to the three non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~80 | -CH(OH) |

| ~105 | -CCl₃ |

-

-CH₃ Carbon: This carbon appears at the most upfield position, as expected for a methyl group.

-

-CH(OH) Carbon: The carbon bonded to the hydroxyl group is significantly deshielded and appears at a downfield chemical shift.

-

-CCl₃ Carbon: The carbon atom bonded to three electron-withdrawing chlorine atoms is the most deshielded and therefore resonates at the furthest downfield position.

Mass Spectrometry (MS)

Theoretical Basis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [1][2]In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron and form a positively charged molecular ion (M⁺•). [3]The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. [4][5]The resulting mass spectrum is a plot of ion abundance versus m/z, which can be used to determine the molecular weight and deduce the structure of the compound. [6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC). [7]The GC separates the compound from the solvent and any impurities.

-

Ionization: The eluted compound enters the mass spectrometer's ion source, where it is subjected to electron ionization (typically at 70 eV). [8]3. Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrum Analysis and Fragmentation

The mass spectrum of this compound provides its molecular weight and key structural information through its fragmentation pattern.

| m/z | Proposed Fragment |

| 162/164/166 | [M]⁺• (Molecular Ion) |

| 117/119/121 | [M - CH₃CHO]⁺• |

| 82/84/86 | [CCl₃]⁺ |

| 45 | [CH₃CHOH]⁺ |

The molecular ion peak cluster (m/z 162, 164, 166) confirms the molecular weight and the presence of three chlorine atoms, due to the isotopic distribution of ³⁵Cl and ³⁷Cl. A significant fragmentation pathway involves the loss of an acetaldehyde radical, leading to the [CCl₃]⁺ fragment at m/z 82, 84, and 86. Another prominent fragmentation is the alpha-cleavage, resulting in the formation of the [CH₃CHOH]⁺ ion at m/z 45.

Caption: Key fragmentation pathways observed in the mass spectrum.

Conclusion

The combined application of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous structural elucidation of this compound (CAS 76-00-6). Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR to the detailed carbon-hydrogen framework from NMR and the molecular weight and fragmentation pattern from MS. This guide serves as a detailed reference for the spectroscopic characterization of this important chemical compound, empowering researchers with the knowledge to confidently identify and utilize it in their work.

References

-

Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

NMR Sample Preparation. University of Edinburgh. [Link]

-

Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. [Link]

-

Principles of IR Spectroscopy. Solubility of Things. [Link]

-

Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Microbe Notes. [Link]

-

IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

2-Propanol, 1,1,1-trichloro-2-methyl-. NIST WebBook. [Link]

-

How to prepare a liquid sample for FTIR spectrum?. ResearchGate. [Link]

-

Infrared Spectroscopy. Chemistry LibreTexts. [Link]

-

Sample preparation GC-MS. SCION Instruments. [Link]

-

2-Propanol, 1,1,1-trichloro-2-methyl-. NIST WebBook. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

How To Run IR Spectroscopy?. YouTube. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

Infrared spectroscopy. Wikipedia. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

IR SPECTROSCOPY. SlideShare. [Link]

-

Interpreting. OpenOChem Learn. [Link]

-

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

This compound. PubChem. [Link]

-

2-Propanone, 1,1,1-trichloro-. NIST WebBook. [Link]

-

ExperimentIRSpectroscopy Documentation. Emerald Cloud Lab. [Link]

-

Sample Preparation. University College London. [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]

-

4406 GC-MS procedure and background.docx. University of Missouri–St. Louis. [Link]

-

How To Read and Interpret 1H-NMR and 13C-NMR. Scribd. [Link]

-

Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

2-Propanol, 1,1,1-trichloro-2-methyl-, hydrate. PubChem. [Link]

-

Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. memphis.edu [memphis.edu]

An In-Depth Technical Guide to the Core Mechanism of Action of 1,1,1-Trichloro-2-propanol in Biological Systems

Abstract

1,1,1-Trichloro-2-propanol is a chlorinated aliphatic alcohol whose precise mechanism of action in biological systems is not extensively documented in publicly available literature. However, by drawing parallels with structurally similar and well-studied short-chain halogenated alcohols and anesthetics, a compelling and scientifically grounded hypothesis of its primary mechanisms can be formulated. This guide synthesizes available data on analogous compounds to propose that this compound primarily exerts its biological effects through two core mechanisms: 1) positive allosteric modulation of inhibitory neurotransmitter-gated ion channels, leading to central nervous system (CNS) depression, and 2) metabolic activation in the liver, contributing to potential hepatotoxicity. This document provides a detailed exploration of these hypothesized mechanisms, supported by evidence from related compounds, and outlines robust experimental protocols for their validation.

Introduction to this compound

This compound, also known as trichloroisopropanol, is a solid crystalline compound with a camphor-like odor.[1] Its structure features a propane backbone with a hydroxyl group on the second carbon and three chlorine atoms on the first carbon. This structure shares features with both chlorinated solvents and short-chain alcohols, suggesting a blended toxicological and pharmacological profile.

| Property | Value | Reference |

| CAS Number | 76-00-6 | [1] |

| Molecular Formula | C₃H₅Cl₃O | [1] |

| Molecular Weight | 163.43 g/mol | [1] |

| Appearance | Monoclinic crystals | [1] |

| Solubility | Soluble in ~35 parts water; freely soluble in alcohol and ether | [1] |

| LD₅₀ (oral, rats) | 1 g/kg | [1] |

Given the limited direct research on this compound's mechanism of action, this guide will employ an analog-based approach, a cornerstone of toxicological and pharmacological assessment, to build a predictive model of its biological interactions.

Hypothesized Mechanism 1: Neurodepression via Modulation of Inhibitory Ion Channels

The CNS depressant effects observed with many short-chain alcohols and halogenated hydrocarbons are often mediated by their interaction with inhibitory ligand-gated ion channels, primarily γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyRs).[2][3][4][5]

The Role of GABA-A and Glycine Receptors

GABA-A and glycine receptors are the principal mediators of fast inhibitory neurotransmission in the adult mammalian CNS.[6] Upon binding of their respective neurotransmitters (GABA and glycine), these receptors, which are ligand-gated chloride ion channels, open to allow the influx of chloride ions (Cl⁻) into the neuron.[7] This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus producing an inhibitory, or calming, effect on the nervous system.[6]

Allosteric Modulation by Short-Chain Alcohols

A substantial body of evidence demonstrates that ethanol and other short-chain alcohols act as positive allosteric modulators of GABA-A and glycine receptors.[5][7][8][9] They bind to a site on the receptor distinct from the neurotransmitter binding site and enhance the receptor's function, typically by increasing the duration of channel opening or the frequency of opening in response to the agonist.[9] This potentiation of the inhibitory signal is a key mechanism behind the sedative and anesthetic properties of these compounds. The potency of n-alcohols at these receptors generally increases with the length of the carbon chain, up to a certain point where a "cutoff effect" is observed.[3][8]

Given its structure as a chlorinated short-chain alcohol, it is highly probable that this compound interacts with GABA-A and glycine receptors in a similar manner, leading to enhanced inhibitory neurotransmission and CNS depression.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound at an inhibitory synapse.

Experimental Protocol: Investigating Neurotoxic Mechanisms via Electrophysiology

To validate the hypothesis that this compound modulates GABA-A or glycine receptors, whole-cell patch-clamp electrophysiology is the gold-standard technique.[10][11]

Objective

To determine if this compound potentiates GABA- or glycine-activated currents in a recombinant cell line expressing specific receptor subunits.

Materials

-

HEK293 cells stably expressing human α1β2γ2 GABA-A receptors or α1 glycine receptors.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software (e.g., pClamp).

-

Borosilicate glass capillaries for pipette pulling.

-

Cell culture reagents.

-

External Solution (in mM): 145 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).

-

GABA or glycine stock solutions.

-

This compound stock solution in DMSO (final DMSO concentration <0.1%).

Methodology

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve whole-cell configuration.[11]

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a baseline by applying a sub-maximal concentration of the agonist (e.g., 1-3 µM GABA or 10-30 µM glycine) for 5 seconds to elicit a control current.

-

Wash with external solution for 2-3 minutes.

-

Co-apply the agonist with varying concentrations of this compound (e.g., 1 µM to 1 mM).

-

Record the peak current amplitude.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward chloride current for each condition.

-

Normalize the current in the presence of this compound to the control current.

-

Plot a concentration-response curve and determine the EC₅₀ for the potentiating effect.

-

Workflow Diagram

Caption: Experimental workflow for patch-clamp analysis.

Hypothesized Mechanism 2: Metabolic Activation and Hepatotoxicity

The liver is the primary site of metabolism for xenobiotics, including halogenated hydrocarbons. The metabolism of these compounds can lead to the formation of reactive intermediates that cause cellular damage.[12]

Hepatic Metabolism of Halogenated Alcohols

Short-chain alcohols are metabolized by a series of oxidative enzymes, primarily alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (particularly CYP2E1).[13] The metabolism of halogenated hydrocarbons by CYP enzymes can lead to the formation of toxic metabolites, such as free radicals and aldehydes, which can cause lipid peroxidation, glutathione depletion, and covalent binding to cellular macromolecules, ultimately leading to cell death.[12]

It is plausible that this compound is metabolized in the liver by CYP enzymes. This process could generate reactive species, such as trichloroacetaldehyde or other chlorinated intermediates, which could contribute to hepatotoxicity. Additionally, as a lipophilic molecule, it may directly disrupt cellular membranes, a mechanism implicated in the toxicity of other aliphatic alcohols.[14]

Proposed Metabolic Pathway

Caption: Proposed metabolic activation of this compound in the liver.

Experimental Protocol: Assessing Metabolically-Driven Cytotoxicity

To test the hypothesis that this compound causes toxicity that is dependent on metabolic activation, an in vitro cytotoxicity assay using a human liver cell line with and without an external metabolic activation system is appropriate.[1][15]

Objective

To determine if the cytotoxicity of this compound is enhanced in the presence of a metabolic activation system (S9 fraction).

Materials

-

HepG2 human hepatoma cell line.

-

96-well cell culture plates.

-

Cell culture medium (e.g., MEM).

-

This compound.

-

Rat liver S9 fraction and NADPH-regenerating system (Cofactor-I).

-

Neutral Red (NR) dye solution.

-

Positive control for metabolic activation (e.g., cyclophosphamide).

-

Negative control (vehicle).

Methodology

-

Cell Plating: Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment Preparation: Prepare serial dilutions of this compound in culture medium. For the metabolic activation condition, prepare a second set of dilutions containing the S9 mix (S9 fraction + NADPH-regenerating system).

-

Exposure:

-

Remove the culture medium from the cells.

-

Add 100 µL of the test compound dilutions to the appropriate wells (with and without S9 mix).

-

Incubate for a defined period (e.g., 24 or 48 hours).

-

-

Neutral Red Uptake Assay:

-

After incubation, remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of medium containing Neutral Red (50 µg/mL) to each well and incubate for 3 hours.

-

Remove the NR medium, wash with PBS, and add 150 µL of NR destain solution (50% ethanol, 49% water, 1% acetic acid).

-

Shake the plate for 10 minutes to extract the dye.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Compare the IC₅₀ values (concentration causing 50% inhibition of viability) obtained with and without the S9 mix. A significantly lower IC₅₀ in the presence of S9 indicates metabolically-driven toxicity.

-

Workflow Diagram

Sources

- 1. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alcohol and the GABA receptor-chloride channel complex of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of glycine receptor function of native neurons by aliphatic n-alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ardurecoverycenter.com [ardurecoverycenter.com]

- 5. Ethanol effects on glycinergic transmission: from molecular pharmacology to behavior responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of GABAA receptors in mediating the effects of alcohol in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-Channel Analysis of Ethanol Enhancement of Glycine Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. Pathophysiological Aspects of Alcohol Metabolism in the Liver [mdpi.com]

- 13. Influence of aliphatic alcohols on the hepatic response to halogenated olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 1,1,1-Trichloro-2-propanol toxicity studies

An In-depth Technical Guide to the Toxicology of 1,1,1-Trichloro-2-propanol

Prepared by a Senior Application Scientist

Introduction

This compound (CAS RN: 76-00-6), also known as trichloroisopropanol, is a chlorinated alcohol with the chemical formula C₃H₅Cl₃O.[1] It presents as monoclinic crystals with a camphor-like odor and a pungent taste.[1] While specific high-volume applications are not widely documented, its structural similarity to other chlorinated solvents and industrial intermediates necessitates a thorough understanding of its toxicological profile for risk assessment in chemical and pharmaceutical development.

This guide provides a comprehensive review of the available toxicological literature on this compound. Due to the limited direct studies on this specific compound, this review incorporates data from structurally analogous chemicals, such as 1,1,1-Trichloro-2-propanone and 1,1,1-Trichloroethane, to construct a predictive toxicological profile. This approach, known as "read-across," is a scientifically established method in toxicology for assessing chemicals with sparse data sets. The causality behind using these analogs lies in their shared structural motifs (e.g., the CCl₃ group), which often govern metabolic pathways and toxicological outcomes.

Chemical and Physical Properties [1]

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅Cl₃O |

| Molecular Weight | 163.43 g/mol |

| CAS Registry Number | 76-00-6 |

| Appearance | Monoclinic crystals |

| Melting Point | 50°C |

| Boiling Point | 161-162°C |

| Solubility | Soluble in ~35 parts water; freely soluble in alcohol or ether |

| Synonyms | 1,1,1-Trichloroisopropyl alcohol, Trichloroisopropanol, Isopral |

Part 1: Toxicokinetics - Metabolism and Elimination

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting its toxicity. Direct studies on the toxicokinetics of this compound are not available in the reviewed literature. However, the metabolism can be predicted based on its structure and data from the closely related compound, 1,1,1-trichloroethane.

The primary site of metabolism for chlorinated hydrocarbons is the liver, mediated by the cytochrome P450 (CYP450) enzyme system, particularly the CYP2E1 isoform.[2]

Proposed Metabolic Pathway:

-

Phase I Metabolism (Oxidation): The secondary alcohol group of this compound is likely oxidized by alcohol dehydrogenase or CYP450 enzymes to its corresponding ketone, 1,1,1-Trichloro-2-propanone . This metabolite is itself a known toxicant.

-

Further Metabolism: Drawing parallels from 1,1,1-trichloroethane, the CCl₃ group can be metabolized to trichloroethanol and trichloroacetic acid.[2] These metabolites are then excreted in the urine.[2] The parent compound and its volatile metabolites may also be eliminated via exhalation.[2]

Caption: Proposed metabolic pathway for this compound.

Part 2: Toxicological Endpoints

Acute Toxicity

Acute toxicity studies evaluate the effects of a single, high-dose exposure. The only direct study identified for this compound is an acute oral toxicity study in rats.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 1 g/kg (1000 mg/kg) | Burtner, Lehmann (1938)[1] |

This LD₅₀ value classifies the compound as moderately toxic upon acute oral ingestion. For context, the related ketone, 1,1,1-Trichloro-2-propanone, showed severe toxicity and mortality in rats at a dose of 483 mg/kg in a 10-day study, suggesting the ketone metabolite may be more toxic than the parent alcohol.[3][4]

Subchronic Toxicity and Target Organ Effects

No direct subchronic studies on this compound were found. However, extensive 10-day and 90-day oral gavage studies in Sprague-Dawley rats have been conducted on its likely primary metabolite, 1,1,1-Trichloro-2-propanone .[3][4] These studies are critical for identifying potential target organs.

Summary of 1,1,1-Trichloro-2-propanone Toxicity in Rats [3][4]

| Study Duration | Dose Levels (mg/kg) | Key Findings | NOAEL (mg/kg) |

| 10-Day | 0, 16, 48, 161, 483 | - Mortality at 483 mg/kg and 161 mg/kg. - Increased liver weights at ≥161 mg/kg. - Acanthosis and hyperkeratosis of the forestomach at ≥48 mg/kg. | 16 |

| 90-Day | 0, 30, 90, 270 | - Acanthosis and hyperkeratosis of the forestomach at ≥90 mg/kg. - Ataxia at 270 mg/kg. - Retinal degeneration at ≥90 mg/kg. - Increased blood urea nitrogen (females) and blood calcium (males) at 270 mg/kg. | 30 |

Key Target Organs Identified:

-

Stomach (Forestomach): The most sensitive endpoint was irritation and cellular changes (acanthosis, hyperkeratosis) in the forestomach of rats. This is a common finding for irritant chemicals administered by oral gavage and indicates significant local toxicity.

-

Liver: Increased liver weight suggests hepatic stress and potential enzyme induction or hypertrophy.

-

Nervous System: Ataxia (lack of voluntary coordination of muscle movements) at high doses points to neurotoxicity.

-

Eyes: Retinal degeneration is a serious finding, indicating potential for specific toxicity to ocular tissues.

-

Kidney: Changes in blood urea nitrogen suggest potential nephrotoxicity at higher doses.

Genotoxicity

Genotoxicity assays are crucial for determining if a chemical can damage genetic material (DNA), which can lead to mutations and potentially cancer. While no direct genotoxicity data for this compound were found, data on related chloropropanols suggest a potential for genotoxic activity, particularly in in vitro assays.

For example, 1,3-dichloro-2-propanol has returned positive results for mutagenicity and clastogenicity in several in vitro assays, including bacterial reverse mutation assays (Ames test). However, in vivo studies for this analog were uniformly negative. This common discrepancy between in vitro and in vivo results highlights the importance of metabolic detoxification pathways that are active in a whole organism but may be absent or different in a test tube. The positive in vitro results are often driven by the formation of reactive epoxide intermediates, a possibility for many chlorinated propanols.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This protocol describes the standard plate incorporation method, a self-validating system for assessing mutagenicity.

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). These strains are engineered with specific mutations in the histidine (or tryptophan) operon, rendering them unable to grow without an external source of the amino acid.

-

Metabolic Activation (S9 Fraction): Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone). This is critical because many chemicals only become mutagenic after being metabolized.

-

Dose-Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of this compound. The highest concentration should show some toxicity, but not kill all the bacteria.

-

Plate Incorporation Assay: a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for non-activation plates). b. Incubate briefly (e.g., 20 minutes at 37°C). c. Add 2.0 mL of molten top agar containing a trace amount of histidine/biotin. d. Vortex and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring & Interpretation: Count the number of revertant colonies (colonies that have re-acquired the ability to synthesize histidine) on each plate. A positive result is defined as a dose-dependent increase in the number of revertants that is at least double the spontaneous reversion rate seen in the negative control (vehicle-treated) plates. Positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9) must be included to validate the assay's sensitivity.

Carcinogenicity

No long-term carcinogenicity bioassays for this compound were identified. However, the International Agency for Research on Cancer (IARC) has classified the related compound 1,3-dichloro-2-propanol as "Possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animals. In a two-year drinking water study in Wistar rats, 1,3-dichloro-2-propanol caused a significant increase in tumors of the tongue, oral cavity, and liver.[5]

Given the potential for genotoxicity and the carcinogenic findings for a closely related chemical, a conservative approach would be to handle this compound as a potential carcinogen until data proving otherwise are available.

Caption: A standard workflow for assessing the toxicity of a novel chemical.

Reproductive and Developmental Toxicity

There is no information available on the reproductive or developmental toxicity of this compound. A study on 1,3-dichloro-2-propanol in rats found that developmental effects (decreased fetal body weight, skeletal variations) only occurred at doses that were also toxic to the mother (90 mg/kg/day).[6] The no-observed-adverse-effect level (NOAEL) for maternal toxicity was 10 mg/kg/day, while the NOAEL for developmental effects was considered to be 30 mg/kg/day.[6] This suggests that, for this analog, the fetus is not more sensitive than the mother.

Conclusion and Data Gaps

The toxicological profile of this compound is largely incomplete, with only a single acute oral LD₅₀ study from 1938 directly available. However, by applying a scientifically justified read-across approach using data from its likely metabolite (1,1,1-Trichloro-2-propanone) and other structural analogs (1,1,1-trichloroethane, 1,3-dichloro-2-propanol), a predictive hazard profile can be constructed.

Key Predicted Hazards:

-

Acute Toxicity: Moderately toxic if swallowed.

-

Target Organs: The primary targets for repeated exposure are likely the stomach (local irritation), liver , nervous system , and eyes .

-

Genotoxicity & Carcinogenicity: There is a potential for genotoxicity based on in vitro data from analogs. The carcinogenic potential is unknown but should be considered a possibility given the carcinogenicity of 1,3-dichloro-2-propanol in rodents.

Major Data Gaps:

-

Direct studies on the metabolism and toxicokinetics of this compound.

-

Acute toxicity data for inhalation and dermal routes.

-

In vitro and in vivo genotoxicity assays.

-

Subchronic repeated-dose studies to confirm target organs and establish a NOAEL.

-

Reproductive and developmental toxicity screening studies.

-

Long-term carcinogenicity bioassays.

For drug development professionals and researchers, these data gaps mean that this compound should be handled with significant caution, assuming it possesses hazards similar to or greater than its more well-studied analogs. Appropriate personal protective equipment (gloves, eye protection, respiratory protection if aerosolized) and engineering controls (fume hood) are essential to minimize exposure.

References

-

Hayes, J.R., et al. (1993). Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. Journal of Applied Toxicology, 13(3), 191-197. [Link]

-

Semantic Scholar. Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. [Link]

-

DrugFuture.com. This compound. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 1,1,1-Trichloroethane. U.S. Department of Health and Human Services. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

PubChem. 1,1,1-Trichloropropanone. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 1-Chloro-2-Propanol. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. California Environmental Protection Agency. [Link]

-

National Toxicology Program (NTP). (2005). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 1,3-Dichloro-2-Propanol (CAS No. 96-23-1) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies). NTP TR 521. [Link]

-

Kim, H.Y., et al. (2012). Developmental toxic potential of 1,3-dichloro-2-propanol in Sprague-Dawley rats. Regulatory Toxicology and Pharmacology, 63(2), 261-267. [Link]

-

National Center for Biotechnology Information (NCBI). (2020). Toxicological Profile for 1,1,1-Trichloroethane - Health Effects. Bookshelf. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Developmental toxic potential of 1,3-dichloro-2-propanol in Sprague-Dawley rats. [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 1,1,1-Trichloro-2-propanol

This guide provides a detailed exploration of the solubility characteristics of this compound (CAS No: 76-00-6), a compound of interest in various industrial and research applications. We will delve into its behavior in both aqueous and organic media, grounding our discussion in its fundamental physicochemical properties and molecular structure. The objective is to provide a comprehensive resource that combines theoretical understanding with practical, field-proven methodologies for solubility determination.

Introduction to this compound

This compound, also known as trichloroisopropanol, is a chlorinated alcohol with a distinct molecular architecture that dictates its physical and chemical behavior.[1] It presents as monoclinic crystals with a camphor-like odor.[1] Understanding its core properties is the first step in predicting and explaining its solubility.

The molecule, with the linear formula CCl₃CH(OH)CH₃, possesses a critical duality: a highly polar hydroxyl (-OH) group capable of forming hydrogen bonds, and a bulky, nonpolar, and electron-withdrawing trichloromethyl (-CCl₃) group. This structural dichotomy is the primary determinant of its solubility profile, creating a balance between hydrophilic and lipophilic tendencies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 76-00-6 | [1][2][3] |

| Molecular Formula | C₃H₅Cl₃O | [1][4][5] |

| Molecular Weight | 163.43 g/mol | [1][2][5] |

| Appearance | Monoclinic crystals; colorless liquid | [1][4][6] |

| Odor | Camphor-like, pungent | [1][4] |

| Melting Point | 50-51 °C | [1][3] |

| Boiling Point | 161-162 °C | [1] |

| XLogP3 | 1.8 |[5] |

Aqueous Solubility: A Study in Molecular Balance

The solubility of a substance in water is governed by its ability to interact favorably with polar water molecules, primarily through hydrogen bonding.

Quantitative Solubility

This compound is described as being soluble in about 35 parts of water.[1] This can be translated into more conventional units:

-

Calculation: (1 g solute / 35 g water) * (1000 g water / 1 L water) ≈ 28.57 g/L

-

Assuming the density of water is ~1 g/mL, this is approximately 2.86 g/100 mL .

This value indicates limited but significant water solubility.

Mechanistic Rationale

The hydroxyl (-OH) group of this compound is the hydrophilic center, capable of acting as both a hydrogen bond donor and acceptor with water molecules. However, the large, hydrophobic trichloromethyl (-CCl₃) group disrupts the highly structured hydrogen-bonding network of water. The energy required to create a cavity in the water for this nonpolar group is not fully compensated by the hydrophilic interactions of the hydroxyl group, thus limiting its overall solubility.

The diagram below illustrates the competing interactions governing aqueous solubility.

Caption: Molecular interactions of this compound in water.

Solubility in Organic Solvents: The "Like Dissolves Like" Principle

In contrast to its limited aqueous solubility, this compound exhibits excellent solubility in many organic solvents. This is a classic application of the "like dissolves like" principle, where substances with similar polarities tend to be miscible.[7][8]

Qualitative Solubility Data

Sources indicate that this compound is "freely soluble" in common organic solvents such as alcohol and ether.[1] It is also generally soluble in a variety of other organic solvents.[4][6]

Table 2: Solubility Profile of this compound

| Solvent Type | Solvent Example(s) | Solubility | Rationale |

|---|---|---|---|

| Water | H₂O | Limited (≈ 2.86 g/100 mL) | Polar -OH group allows some solubility, but large nonpolar -CCl₃ group limits it. |

| Polar Protic | Ethanol, Methanol | Freely Soluble | Solvents can hydrogen bond with the -OH group and interact with the nonpolar portion via van der Waals forces. |

| Polar Aprotic | Acetone, DMSO | High (Predicted) | Solvents can accept hydrogen bonds and have dipole-dipole interactions. |

| Nonpolar | Diethyl Ether, Hexane | Freely Soluble to Soluble | The nonpolar alkyl and trichloromethyl groups interact well with nonpolar solvents via London dispersion forces. |

Mechanistic Rationale

Organic solvents can more effectively solvate both the polar and nonpolar regions of the this compound molecule.

-

In Alcohols (e.g., Ethanol): The solvent's own hydroxyl group can form strong hydrogen bonds with the solute's -OH group, while its ethyl chain interacts favorably with the solute's methyl and trichloromethyl groups.

-

In Ethers (e.g., Diethyl Ether): The ether oxygen can act as a hydrogen bond acceptor for the solute's -OH group, and its nonpolar ethyl groups readily solvate the hydrophobic portions of the solute molecule.

Experimental Protocol: Determination of Equilibrium Solubility

To ensure trustworthy and reproducible data, a standardized protocol such as the OECD Guideline 105 for Water Solubility, often referred to as the Shake-Flask Method, is recommended. This protocol is a self-validating system for determining solubility with high accuracy.

Principle

A surplus of the solid compound is agitated in the chosen solvent (e.g., deionized water) at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear aqueous phase is determined by a suitable analytical method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to several flasks containing a known volume of the solvent (e.g., 100 mL of purified water). An excess is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a prolonged period. A preliminary test should establish the time to reach equilibrium (e.g., start with 24 hours, then check at 48 and 72 hours to see if the concentration plateaus).

-

Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved crystals to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase. To ensure no solid particulates are transferred, centrifugation of the sample, followed by filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE), is highly recommended.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical technique. Gas Chromatography (GC) with an appropriate detector (e.g., FID or ECD) is a suitable method given the compound's volatility and chlorinated nature.

-

Calculation: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

The workflow for this robust protocol is visualized below.

Sources

- 1. This compound [drugfuture.com]

- 2. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. chembk.com [chembk.com]

- 5. (S)-1,1,1-Trichloro-2-propanol | C3H5Cl3O | CID 6999056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 76-00-6: this compound | CymitQuimica [cymitquimica.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Isopral (Chloral Hydrate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopral, known formally as chloral hydrate, is a geminal diol with a rich and complex history in medicine and chemistry.[1] This technical guide provides a comprehensive exploration of its molecular structure, chemical formula, and associated physicochemical properties. We will delve into the synthesis of chloral hydrate, its mechanism of action as a sedative-hypnotic, its metabolic fate, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental characteristics of this molecule.

Chemical Identity and Molecular Structure

Isopral is the hydrated form of trichloroacetaldehyde (chloral).[1] Its chemical identity is precisely defined by its molecular formula and systematic nomenclature.

The molecular structure of chloral hydrate is unique in that it is a stable geminal diol, a type of organic compound with two hydroxyl (-OH) groups attached to the same carbon atom. This stability is attributed to the strong electron-withdrawing effect of the adjacent trichloromethyl (-CCl₃) group.

Structural Elucidation

The structural formula of chloral hydrate is Cl₃C-CH(OH)₂. Spectroscopic data confirms this structure.[2] While detailed spectral data is available in various databases, typical spectral characteristics are summarized below.

dot graph ChloralHydrate_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C"]; C2 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; Cl3 [label="Cl"]; H1 [label="H"]; O1 [label="OH"]; O2 [label="OH"];

C1 -- C2; C1 -- Cl1; C1 -- Cl2; C1 -- Cl3; C2 -- H1; C2 -- O1; C2 -- O2; } caption: "Molecular Structure of Chloral Hydrate"

Physicochemical Properties

A thorough understanding of the physicochemical properties of chloral hydrate is essential for its application in research and development.

| Property | Value | Source |

| Appearance | Colorless, transparent, or white crystals | [2] |

| Odor | Aromatic, penetrating, and slightly acrid | [2] |

| Melting Point | 57 °C | [2] |

| Boiling Point | 96 °C (decomposes into chloral and water) | [2] |

| Density | 1.9081 g/cm³ at 20 °C | [2] |

| Solubility | Very soluble in water and olive oil | [2] |

Synthesis and Manufacturing

Chloral hydrate is synthesized through the chlorination of ethanol in an acidic solution.[5][7] The reaction proceeds as follows:

4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl[5]

Alternatively, it can be produced by the chlorination of acetaldehyde followed by the addition of water to the resulting trichloroacetaldehyde.[8]

Protocol for Laboratory Synthesis (Illustrative):

-

Place 100 mL of absolute ethanol in an ice-cooled flask.

-

Pass a current of dry chlorine gas through the ethanol while maintaining the temperature below 10°C.

-

Once the initial absorption of chlorine subsides, connect the flask to a reflux condenser and gently warm the mixture to 60°C.

-

Continue to saturate the solution with chlorine gas until it is fully absorbed, indicated by a solution density of approximately 1.4 g/mL.

-

Allow the reaction mixture to cool and then cautiously mix it with an equal volume of concentrated sulfuric acid.

-

Distill the mixture. The fraction that distills above 90°C is primarily chloral.

-

To obtain chloral hydrate, mix the distilled chloral with approximately one-fifth of its weight in water. The mixture will slowly solidify into crystalline chloral hydrate.[9]

Mechanism of Action and Pharmacology

Chloral hydrate functions as a sedative and hypnotic agent.[10] Its pharmacological effects are primarily mediated by its active metabolite, trichloroethanol.[10][11]

Pharmacodynamics

Trichloroethanol enhances the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[10][11] This potentiation of GABAergic neurotransmission leads to central nervous system depression, resulting in sedation and hypnosis.[11] The mechanism is similar to that of benzodiazepines and barbiturates, although its specific binding site on the GABA-A receptor complex may differ.[10]

dot graph GABA_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

CH [label="Chloral Hydrate"]; TCE [label="Trichloroethanol\n(Active Metabolite)"]; GABA_R [label="GABA-A Receptor"]; Neuron [label="Neuron"]; CNS_Depression [label="CNS Depression\n(Sedation, Hypnosis)"];

CH -> TCE [label="Metabolism"]; TCE -> GABA_R [label="Potentiates"]; GABA_R -> Neuron [label="Increases Cl- influx"]; Neuron -> CNS_Depression [label="Hyperpolarization"]; } caption: "Simplified Mechanism of Action"

Pharmacokinetics

-

Absorption: Chloral hydrate is rapidly absorbed after oral administration, with peak blood concentrations occurring within an hour.[1][2]

-

Metabolism: It is extensively metabolized in the liver and erythrocytes by alcohol dehydrogenase to trichloroethanol.[7][11] Trichloroethanol is the primary active metabolite.[11] A smaller portion is oxidized to trichloroacetic acid, an inactive metabolite.[12]

-

Distribution: Due to its rapid metabolism, only a limited amount of unchanged chloral hydrate enters systemic circulation.[1][2]

-

Elimination: The half-life of chloral hydrate is very short, less than an hour.[1][2] The half-life of its active metabolite, trichloroethanol, is approximately 8 to 12 hours.[13] The metabolites are primarily excreted in the urine.[1][7]

Analytical Methodologies

The quantification of chloral hydrate and its metabolites is crucial in clinical and forensic toxicology. Various analytical techniques are employed for this purpose.

Gas Chromatography (GC)

Gas chromatography, particularly with electron capture detection (GC-ECD), is a common method for the determination of chloral hydrate in various matrices, including drinking water and biological samples.[4] This method is highly sensitive, with detection limits as low as 0.005 µg/L in water.[4]

Illustrative GC-ECD Protocol for Water Samples:

-

Sample Preparation: Perform a liquid-liquid extraction of the water sample using a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Injection: Inject a small volume of the extract into the gas chromatograph.

-

Separation: Utilize a capillary column with a suitable stationary phase to separate chloral hydrate from other components.

-

Detection: The electron capture detector provides high sensitivity for halogenated compounds like chloral hydrate.

-

Quantification: Compare the peak area of the sample to a calibration curve prepared with known concentrations of chloral hydrate standards.

Liquid Chromatography (LC)

Liquid chromatographic methods, including reversed-phase and anion-exchange chromatography, have also been developed for the determination of chloral hydrate.[14] These methods often require a derivatization step to enhance detection.[14] One such method involves derivatization with 1,2-benzenedithiol followed by UV detection.[14]

Spectrophotometry

A spectrophotometric method based on the reaction of chloral hydrate with quinaldine ethyl iodide to produce a stable blue cyanine dye with an absorption maximum at approximately 605 nm has been reported for its determination in drug formulations.[4][15]

Toxicology and Safety Considerations

Chloral hydrate has a narrow therapeutic index, and overdose can lead to significant toxicity.[16]

-

Acute Toxicity: Overdose can cause rapid onset of central nervous system depression, respiratory depression, hypotension, and cardiac dysrhythmias.[13][16] It can also be corrosive to mucous membranes.[16]

-

Chronic Toxicity: Long-term use can lead to tolerance, dependence, and withdrawal symptoms.[11] There is also some evidence suggesting potential genotoxicity and carcinogenicity.[17][18]

-

Drug Interactions: Co-administration with other central nervous system depressants, such as alcohol, benzodiazepines, and opioids, can potentiate its sedative effects and increase the risk of adverse events.[10][18]

Conclusion

Isopral, or chloral hydrate, remains a molecule of significant interest due to its unique chemical structure and historical importance in medicine. This guide has provided a detailed overview of its molecular and structural formula, physicochemical properties, synthesis, pharmacological profile, and analytical determination. A thorough understanding of these fundamental aspects is essential for any scientist or researcher working with this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2707, Chloral hydrate. Retrieved from [Link]

-

Wikipedia. (2024, November 28). Chloral hydrate. Retrieved from [Link]

-

International Agency for Research on Cancer. (2014). Chloral and Chloral Hydrate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Chloral Hydrate? Synapse. Retrieved from [Link]

-

PharmaCompass. (n.d.). Chloral hydrate. Retrieved from [Link]

-

Life in the Fast Lane. (2020, November 1). Chloral Hydrate. Toxicology Library. Retrieved from [Link]

-

The Royal Children's Hospital Melbourne. (n.d.). Clinical Practice Guidelines: Chloral Hydrate Poisoning. Retrieved from [Link]

-

Bansal, O. P. (1981). A colorimetric method for the determination of chloral hydrate. Analyst, 106(1261), 795-797. [Link]

-

Beland, F. A., et al. (1998). Metabolism of chloral hydrate in mice and rats after single and multiple doses. Drug Metabolism and Disposition, 26(11), 1067-1073. Retrieved from [Link]

-

Patsnap. (2024). What is Chloral Hydrate used for? Synapse. Retrieved from [Link]

-

International Programme on Chemical Safety. (1991). Chloral Hydrate. Environmental Health Criteria 120. Retrieved from [Link]

-

Merdink, J. L., et al. (2008). Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice. Toxicological Sciences, 101(1), 27-36. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Chloral hydrate. Retrieved from [Link]

-

National Toxicology Program. (1990). Toxicology and Carcinogenesis Studies of Chloral Hydrate (CAS No. 302-17-0) in B6C3F1 Mice (Gavage Studies). (NTP TR 393). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. Retrieved from [Link]

-

First10EM. (2017, April 3). Chloral Hydrate Toxicity. Retrieved from [Link]

-

Bruzzoniti, M. C., Mentasti, E., Sarzanini, C., & Tarasco, E. (2001). Liquid chromatographic methods for chloral hydrate determination. Journal of Chromatography A, 920(1-2), 283-289. Retrieved from [Link]

-

Persson, H. (1995). [Chloral hydrate: a hypnotic best forgotten?]. Therapeutische Umschau. Revue therapeutique, 52(10), 661-665. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of chloral. Retrieved from [Link]

Sources

- 1. Chloral hydrate: toxicities and applications_Chemicalbook [chemicalbook.com]

- 2. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Kloralhydrat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 5. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]

- 6. Chloral Hydrate [webbook.nist.gov]

- 7. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 8. Chloral hydrate synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. What is Chloral Hydrate used for? [synapse.patsnap.com]

- 11. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 12. Metabolism of chloral hydrate in mice and rats after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. Liquid chromatographic methods for chloral hydrate determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CHLORAL HYDRATE [inchem.org]

- 16. Clinical Practice Guidelines : Chloral Hydrate Poisoning [rch.org.au]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 1,1,1-Trichloro-2-propanol

An In-depth Technical Guide to the Safe Handling of 1,1,1-Trichloro-2-propanol

Foreword: A Proactive Approach to Chemical Safety

For the seasoned researcher and drug development professional, the introduction of any new chemical intermediate into a workflow necessitates a rigorous evaluation of its potential hazards. This compound (CAS No. 76-00-6), a chlorinated organic compound, is no exception.[1][2] Its utility as a solvent or synthetic precursor is predicated on its safe and informed handling.[2][3] This guide eschews a generic checklist approach, instead providing a deep, causality-driven framework for risk assessment and management. Our core philosophy is that a profound understanding of a substance's properties and toxicology is the bedrock of a self-validating and inherently safe laboratory protocol.

Section 1: Chemical & Physical Profile

A thorough understanding of a chemical's identity and physical characteristics is the first step in anticipating its behavior in a laboratory setting. This compound is a solid at room temperature, appearing as monoclinic crystals or a white powder with a characteristic camphor-like odor.[1][4] This solid nature can present an inhalation hazard if the material is dusty.[4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 76-00-6 | [1][2] |

| Molecular Formula | C₃H₅Cl₃O | [1][2][3] |

| Molecular Weight | 163.43 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid or white crystalline powder.[2][4] | [1][2][4] |

| Odor | Camphor-like, pungent.[1][3] | [1][3] |

| Melting Point | 50-50.5 °C | [1][3] |

| Boiling Point | 161-162 °C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like alcohol and ether.[1][2] |[1][2] |

The presence of the trichloromethyl group significantly influences the molecule's reactivity and toxicological profile.[6] Upon heating, decomposition can occur, potentially releasing toxic fumes such as hydrogen chloride gas and carbon oxides.[6][7]

Section 2: Toxicological Assessment and Hazard Identification

This compound and its close analogs are known irritants and present a risk of harm if ingested.[3][8] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4]

Key Health Hazards:

-

Acute Oral Toxicity: The compound is classified as harmful if swallowed.[8] An oral LD50 in rats has been reported as 1 g/kg.[1]

-

Skin Irritation: Causes skin irritation upon contact.[8] Prolonged contact should be avoided.

-

Eye Irritation: Causes serious eye irritation.[8]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4][8]

While specific occupational exposure limits (OELs) for this compound are not widely established, it is prudent to handle it with the same caution as other chlorinated hydrocarbons, for which strict exposure limits are often in place.[9][10]

Diagram 1: Hierarchy of Controls This diagram illustrates the universally accepted framework for controlling chemical hazards. The most effective measures are at the top. Personal Protective Equipment (PPE) is considered the last line of defense.

Caption: The hierarchy of controls, prioritizing engineering and administrative solutions over PPE.

Section 3: Risk Mitigation and Safe Handling Protocols